molecular formula C22H22O3 B15037303 3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B15037303
M. Wt: 334.4 g/mol
InChI Key: TXPDOFGXALFOGI-UHFFFAOYSA-N
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Description

3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methylating agent like methyl iodide.

    Methylation of the phenyl ring: The methyl group on the phenyl ring can be introduced through Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methyl iodide, benzyl chloride, and various Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: Studies investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.

Mechanism of Action

The mechanism by which 3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share a similar chromene core structure and are known for their diverse biological activities.

    Flavonoids: These compounds also contain a chromene core and are widely studied for their antioxidant and anti-inflammatory properties.

    Benzopyrans: These compounds have a similar structural framework and are investigated for their potential therapeutic applications.

Uniqueness

3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-methyl-1-[(3-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H22O3/c1-14-6-5-7-16(10-14)13-24-19-11-15(2)12-20-21(19)17-8-3-4-9-18(17)22(23)25-20/h5-7,10-12H,3-4,8-9,13H2,1-2H3

InChI Key

TXPDOFGXALFOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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